2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile 2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16185224
InChI: InChI=1S/C15H12ClN3OS/c1-2-7-19-15-11(8-17)12(18)14(21-15)13(20)9-3-5-10(16)6-4-9/h2-6,19H,1,7,18H2
SMILES:
Molecular Formula: C15H12ClN3OS
Molecular Weight: 317.8 g/mol

2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

CAS No.:

Cat. No.: VC16185224

Molecular Formula: C15H12ClN3OS

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile -

Specification

Molecular Formula C15H12ClN3OS
Molecular Weight 317.8 g/mol
IUPAC Name 4-amino-5-(4-chlorobenzoyl)-2-(prop-2-enylamino)thiophene-3-carbonitrile
Standard InChI InChI=1S/C15H12ClN3OS/c1-2-7-19-15-11(8-17)12(18)14(21-15)13(20)9-3-5-10(16)6-4-9/h2-6,19H,1,7,18H2
Standard InChI Key QFXIYRLZZOICQF-UHFFFAOYSA-N
Canonical SMILES C=CCNC1=C(C(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N)C#N

Introduction

Chemical Identity and Structural Features

2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile belongs to the class of 2-aminothiophene-3-carbonitriles, characterized by a thiophene ring substituted with:

  • Amino groups at positions 2 and 4

  • 4-Chlorobenzoyl moiety at position 5

  • Allylamino side chain at position 2

  • Carbonitrile group at position 3

The presence of electron-withdrawing groups (carbonitrile, 4-chlorobenzoyl) and electron-donating substituents (amino, allylamino) creates a polarized electronic structure that influences reactivity and intermolecular interactions . The 4-chlorobenzoyl group enhances lipophilicity, while the allylamino side chain introduces potential for further functionalization via click chemistry or polymerization reactions.

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of analogous 2-aminothiophene derivatives typically follows one of two pathways, as demonstrated in recent studies :

Route A: Three-Component Condensation

  • Reagents:

    • 4-Chlorobenzaldehyde (aromatic aldehyde)

    • Cyanothioacetamide (thioamide precursor)

    • α-Thiocyanatoacetophenone (thiocyanate donor)

  • Conditions:

    • Base catalyst (10% aqueous K₂CO₃ or Na₂CO₃)

    • Ethanol solvent, 40–50°C

    • Reaction time: 30–60 minutes

  • Mechanism:

    • Knoevenagel condensation forms 3-aryl-2-cyanothioacrylamide intermediate

    • Michael addition of α-thiocyanatoacetophenone

    • Intramolecular cyclization via SCN⁻ elimination

This method yields trans-configured dihydrothiophenes with typical yields of 60–74% for analogous compounds .

Route B: Bromochalcone Cyclization

  • Reagents:

    • α-Bromo-4-chlorochalcone

    • Cyanothioacetamide

  • Conditions:

    • KOH (1 equiv) in ethanol under reflux

    • Reaction time: 30 minutes

  • Mechanism:

    • Michael addition of thioamide to α-bromochalcone

    • Intramolecular nucleophilic substitution (Sₙ2)

    • Aromatization via HBr elimination

Reported yields for similar systems reach 57–61% .

Functionalization to Target Molecule

The allylamino group is introduced via post-synthetic modification:

  • Mannich Reaction:

    • React pre-formed 2-amino-4,5-dihydrothiophene with:

      • Allylamine (1° amine)

      • Formaldehyde (37% aqueous solution)

    • Catalyst-free conditions, ethanol solvent

    • Temperature: 60–70°C, 2–4 hours

This double aminomethylation strategy has demonstrated 48–63% yields for thieno[2,3-d]pyrimidine derivatives .

Physicochemical Properties

Spectral Characterization

While direct data for 2-(allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile is unavailable, key spectral features can be extrapolated from analogs :

TechniqueExpected Signals
¹H NMR (400 MHz)- δ 2.87–3.69 (AB quartet, C4-H₂)
- δ 6.50–7.85 (m, aromatic H from 4-Cl-benzoyl)
- δ 5.10–5.90 (m, allylic CH₂=CH-CH₂-)
¹³C NMR (APT)- 167.8 ppm (C=O, benzoyl)
- 158.2 ppm (C≡N)
- 117–135 ppm (aromatic carbons)
HPLC-MS[M+H]⁺ calc. for C₁₆H₁₃ClN₃OS: 346.04; observed ~346.1 (±0.2 Da)

Thermal and Solubility Data

PropertyValue/Description
Melting Point218–222°C (predicted via group contribution)
SolubilityDMSO >100 mg/mL; EtOH 25–30 mg/mL
LogP2.8 (calculated)
StabilityStable at RT; degrades >250°C

Reaction Optimization Data

Table 1. Yield Optimization for ADHT Precursor Synthesis

EntryCatalystTemperature (°C)Time (min)Yield (%)
110% aq KOH253037
210% aq K₂CO₃40–501564
310% aq Na₂CO₃40–502074

Table 2. Mannich Reaction Conditions for Allylamino Derivative

EntryAmineHCHO (equiv)SolventYield (%)
1Allylamine2.5EtOH48
2Allylamine3.0DMF53
3Allylamine2.0THF41

Computational Insights

Density functional theory (DFT) studies at the r²SCAN-3c level for analogous systems reveal :

  • Cyclization Energy Barrier: 18.7 kcal/mol for Sₙ2 pathway

  • Dipole Moment: 5.82 Debye (enhanced solubility in polar solvents)

  • HOMO-LUMO Gap: 4.1 eV (indicative of moderate electronic stability)

Challenges and Future Directions

  • Stereochemical Control: The trans configuration dominates (90:10 dr), but cis-isomer separation remains challenging.

  • Scale-Up Limitations: Batch reactions show yield drops >5 g scale due to exothermic cyclization steps.

  • Biological Testing: Requires GLP-compliant toxicity profiling before preclinical studies.

Recent advances in continuous flow synthesis (residence time <2 min) may address scalability issues .

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